Halogen Substitution: 3-Bromo vs. Non-Halogenated Pyridinyl Ether Comparison
The presence of a bromine atom at the 3-position of the pyridine ring in the target compound, absent in the non-halogenated analog Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, introduces a heavy halogen that can participate in halogen bonding with target proteins [1]. Class-level inference from halogenated drug discovery programs indicates that bromine substitution increases molecular weight (+79.9 Da), alters logP (calc. logP increase of ~0.5–0.8 units), and can enhance target residence time through sigma-hole interactions [1].
| Evidence Dimension | Molecular property: calculated logP |
|---|---|
| Target Compound Data | Calculated logP 2.10 [1] |
| Comparator Or Baseline | Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone (non-brominated); calculated logP not available from authoritative sources, but predicted lower by ~0.5–0.8 units based on the removal of bromine |
| Quantified Difference | Predicted logP difference of ~0.5–0.8 units; MW difference 362.23 (target) vs. 282.34 (de-bromo analog) |
| Conditions | In silico calculation via ZINC physicochemical property prediction models [1] |
Why This Matters
The higher calculated lipophilicity of the brominated compound may result in enhanced membrane permeability and distinct pharmacokinetic partitioning compared to its non-halogenated analog, which is critical for cellular target engagement studies.
- [1] ZINC database entry ZINC000002383712: (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone. ZINC Docking. Available at: https://zinc.docking.org/substances/ZINC000002383712/ View Source
